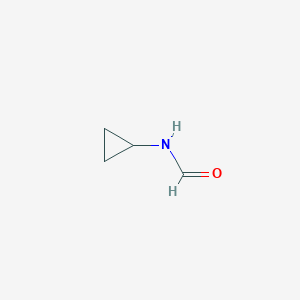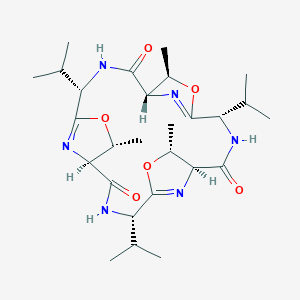
Tetraoctadecylammonium perchlorate
Descripción general
Descripción
Tetraoctadecylammonium perchlorate is a chemical compound with the molecular formula C72H148ClNO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
Perchlorate compounds, such as Ammonium perchlorate, have been used as an energetics booster in rocket fuels . The chemical properties of perchlorate pose challenges to its analysis and reduction in the environment or in drinking water .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
- Precipitation Titration Method Development : Research has shown that cetyltrimethylammonium bromide is effective in the precipitation titration of perchlorates, offering a more sensitive method than titration with tetraphenylarsonium chloride. This method works across a wide pH range and is cost-effective (Selig, 1979).
Biochemical Research
- Nucleoside and Nucleotide Modification : Tetra-n-butylammonium perchlorate has been used in solid-phase tritylation of nucleosides and nucleotides. This interaction, in the presence of dimethoxytrityl chloride and collidine, allows for rapid and high-yield modification of these molecules (Reddy, Rampal, Beaucage, 1987).
Electrochemistry
- Polarographic Studies : Tetraethylammonium perchlorate is used as a background electrolyte in polarographic studies, such as the reduction of pyridinium ion in pyridine. It allows for a wider potential range compared to lithium perchlorate, though its purity can be challenging (Hickey, Spritzer, Elving, 1966).
- Investigation of Halides and Mercuric Compounds : Studies have utilized tetraethylammonium perchlorate in examining the complex formation and electrochemical behavior of halides and mercuric compounds in dimethylformamide (Matsui, Kawakado, Date, 1968).
- Electrode Reaction Mechanisms : The redox behavior of various compounds in non-aqueous solvents has been studied using tetra-n-butylammonium perchlorate as a supporting electrolyte, helping understand donor-acceptor interactions and solvation effects (Gritzner, Danksagmueller, Gutmann, 1976).
Safety And Hazards
Direcciones Futuras
The environmental impact of perchlorate compounds has led to increased interest in finding alternatives. Perchlorate has been linked to thyroid cancer and the generation of hydrochloric acid causes the depletion of the ozone layer and leads to high concentrations of acid rain . Therefore, efforts will certainly continue to seek alternatives and efficient green oxidizers for solid rocket propulsion in the near future .
Propiedades
IUPAC Name |
tetraoctadecylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H148N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-72H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHFUPZYSVWOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H148ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585009 | |
| Record name | N,N,N-Trioctadecyloctadecan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1127.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctadecylammonium perchlorate | |
CAS RN |
139653-59-1 | |
| Record name | N,N,N-Trioctadecyloctadecan-1-aminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctadecylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)









